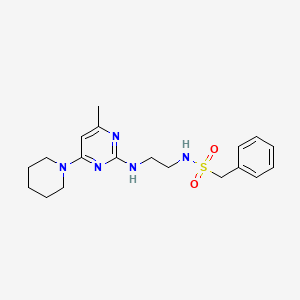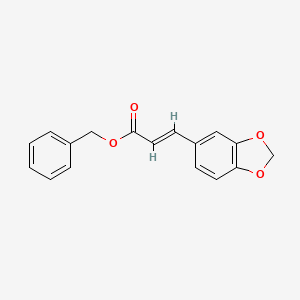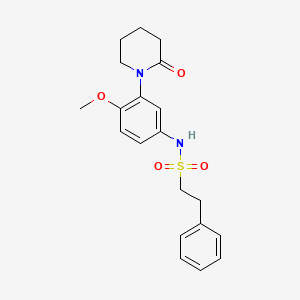![molecular formula C28H27ClN4O4 B2596047 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 1189667-12-6](/img/no-structure.png)
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a useful research compound. Its molecular formula is C28H27ClN4O4 and its molecular weight is 519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of bacterial and fungal strains. For instance, studies on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have shown that certain compounds exhibit good antimicrobial activity, comparable to standard drugs (Patel & Shaikh, 2011). This suggests their potential utility in the development of new antimicrobial agents.
Supramolecular Chemistry
The supramolecular features of chlorophenyl quinazolinone derivatives have been explored through experimental and computational studies. These compounds demonstrate a broad spectrum of halogen-mediated weak interactions in their crystal structures, stabilized by a combination of strong and weak hydrogen bonds (Mandal & Patel, 2018). This research contributes to our understanding of the molecular structures and interactions that can be leveraged in designing novel materials or pharmaceuticals.
Synthesis Methodologies
Efficient synthesis methods have been developed for quinazolinone derivatives, showcasing their versatility in chemical synthesis. For example, the synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines from aminopyridines demonstrates the chemical flexibility and potential for structural modification within this compound class (Katritzky et al., 2000). This is crucial for the development of new molecules with tailored properties for specific research applications.
Antitumor Activities
Some quinazolinone derivatives have been synthesized and tested for their in vitro antitumor activity. These studies aim to identify compounds with potential efficacy against various cancer cell lines, contributing to the search for new anticancer drugs (Forsch, Wright, & Rosowsky, 2002). The exploration of quinazolinone derivatives in this context highlights their potential in oncological research.
Molecular Docking Studies
Molecular docking studies of quinazolinone analogs have been performed to assess their binding affinities to specific protein targets, offering insights into their potential mechanisms of action at the molecular level. This research is foundational for drug discovery and development processes, providing a basis for further experimental investigations (Rajasekaran & Rao, 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylate to form the intermediate, which is then reacted with 4-(4-aminophenyl)-2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylate", "4-(4-aminophenyl)-2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid", "N-isopropylacetamide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate to form the intermediate 1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-yl}ethyl ethanoate.", "Step 2: Hydrolysis of the intermediate with a strong acid such as hydrochloric acid to remove the ethyl ester group and form the intermediate 1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-yl}acetic acid.", "Step 3: Coupling of the intermediate with 4-(4-aminophenyl)-2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS RN |
1189667-12-6 |
Molecular Formula |
C28H27ClN4O4 |
Molecular Weight |
519 |
IUPAC Name |
2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H27ClN4O4/c1-18(2)31-25(34)15-19-9-13-22(14-10-19)33-27(36)23-5-3-4-6-24(23)32(28(33)37)17-26(35)30-16-20-7-11-21(29)12-8-20/h3-14,18H,15-17H2,1-2H3,(H,30,35)(H,31,34) |
InChI Key |
ICTFPWIOEAMOSD-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2595967.png)
![1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2595968.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2595969.png)
![(E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine](/img/structure/B2595972.png)


![(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2595978.png)
![5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2595979.png)
![2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595980.png)

![N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2595983.png)

